molecular formula C20H20N2O2S2 B2974317 N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide CAS No. 898407-48-2

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide

Cat. No.: B2974317
CAS No.: 898407-48-2
M. Wt: 384.51
InChI Key: JHBXWFKAQZVBIU-UHFFFAOYSA-N
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Description

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide is a complex organic compound featuring an indoline moiety, a thiophene ring, and a benzenesulfonamide group

Synthetic Routes and Reaction Conditions:

  • Indoline Synthesis: The indoline core can be synthesized through the reduction of indole derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

  • Thiophene Derivatives: Thiophene rings can be introduced through reactions such as the Gewald reaction, which involves the condensation of α-ketoesters with elemental sulfur and ammonia.

  • Benzenesulfonamide Formation: The benzenesulfonamide group can be introduced by reacting aniline derivatives with benzenesulfonyl chloride in the presence of a base like pyridine.

Industrial Production Methods: Industrial-scale synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, potentially at the thiophene ring or the indoline moiety.

  • Reduction: Reduction reactions can be performed on the sulfonamide group or other functional groups present in the molecule.

  • Substitution Reactions: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like sodium borohydride (NaBH4) and hydrogen gas (H2) with a palladium catalyst are often used.

  • Substitution: Reagents like halogens (Br2, Cl2) and strong bases (NaOH, KOH) are typically employed.

Major Products Formed:

  • Oxidation Products: Sulfoxides, sulfones, and carboxylic acids.

  • Reduction Products: Amines and alcohols.

  • Substitution Products: Halogenated derivatives and alkylated compounds.

Scientific Research Applications

Chemistry: This compound can be used as a building block in organic synthesis, particularly in the construction of complex molecules with biological activity. Biology: It may serve as a ligand for various receptors or enzymes, potentially influencing biological pathways. Medicine: The compound could be explored for its pharmacological properties, such as anti-inflammatory, antioxidant, or anticancer activities. Industry: It may find applications in material science, such as in the development of new polymers or coatings.

Mechanism of Action

The exact mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it would bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular targets could include enzymes, receptors, or other proteins involved in disease pathways.

Comparison with Similar Compounds

  • N-(2-(indolin-1-yl)phenyl)pyrazine-2-carboxamide: This compound shares the indoline moiety but has a different aromatic group.

  • N-(Indolin-1-yl)nicotinamide: Another indoline derivative with a nicotinamide group instead of a benzenesulfonamide group.

Uniqueness: N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide is unique due to its combination of indoline, thiophene, and benzenesulfonamide groups, which may confer distinct chemical and biological properties compared to similar compounds.

This compound's multifaceted nature makes it a valuable subject for further research and development across various scientific disciplines.

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S2/c23-26(24,17-8-2-1-3-9-17)21-15-19(20-11-6-14-25-20)22-13-12-16-7-4-5-10-18(16)22/h1-11,14,19,21H,12-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHBXWFKAQZVBIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=CC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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